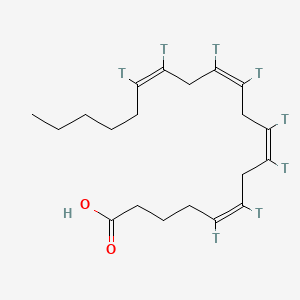

(5,6,8,9,11,12,14,15-3H)Arachidonic acid

Vue d'ensemble

Description

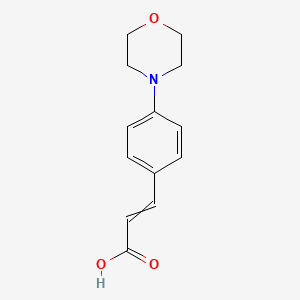

(5,6,8,9,11,12,14,15-3H)Arachidonic acid , commonly known as ARA , is an essential polyunsaturated fatty acid (PUFA) found in mammalian cells. It plays crucial roles in various physiological processes due to its diverse metabolic products. ARA is typically esterified to membrane phospholipids and is mainly released upon activation of cytosolic phospholipase A2 (cPLA2) .

Synthesis Analysis

ARA is biosynthesized from dietary linoleic acid through a series of enzymatic reactions. The Δ5-desaturase and Δ6-desaturase enzymes convert linoleic acid to ARA. This process occurs primarily in the liver and other tissues .

Molecular Structure Analysis

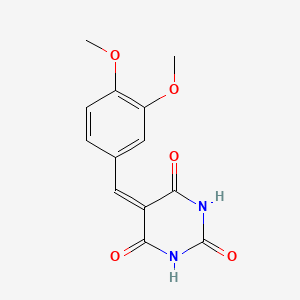

ARA has a 20-carbon backbone with four double bonds. Its chemical formula is C~20~H~32~O~2~ . The molecular structure consists of a long hydrocarbon chain with alternating single and double bonds.

Chemical Reactions Analysis

- Cytochrome P450 (CYP450) : The CYP pathway produces hydroxyeicosatetraenoic acids (HETEs) (e.g., 19-HETE and 20-HETE) and epoxyeicosatrienoic acids (EETs) (e.g., 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) .

Physical And Chemical Properties Analysis

ARA is a colorless to pale yellow liquid at room temperature. It is insoluble in water but soluble in organic solvents. Its melting point is approximately −49°C , and its boiling point is around 230°C .

Applications De Recherche Scientifique

Synthesis and Transformation

- Miagkova et al. (1987) synthesized [5,6-3H]Arachidonic acid and used it as a substrate for enzymatic synthesis of [5,6-3H]PGE2 and [5,6-3H]PGF2 alpha, demonstrating its utility in synthesizing other biologically significant compounds [Miagkova et al., 1987].

Metabolism in Human Cells

- Borgeat and Samuelsson (1979) explored the metabolism of Arachidonic acid in human leukocytes, showing the formation of various hydroxy-icosatetraenoic acids. Their work provides insight into the complex metabolic pathways of Arachidonic acid in human cells [Borgeat & Samuelsson, 1979].

Production and Genetic Modification

- Zhang et al. (2021) discussed the production of Arachidonic acid (ARA) through fermentation and genetic modification of Mortierella alpina, highlighting the potential of microorganisms in ARA production [Zhang et al., 2021].

Purification Techniques

- Woollard et al. (1978) developed a method for the preparation and purification of Arachidonic acid, crucial for its use in scientific research [Woollard et al., 1978].

Role in Cancer Cell Growth

- Ghosh and Myers (1997) found that Arachidonic acid stimulated prostate cancer cell growth, indicating its significant role in cellular processes related to cancer [Ghosh & Myers, 1997].

Metabolic Studies

- Cowart et al. (2002) investigated the metabolism of Arachidonic acid by cytochromes P450, revealing its role in the regulation of vascular tone and blood pressures [Cowart et al., 2002].

Cellular Mechanisms

- Goetzl and Sun (1979) studied the generation of mono-hydroxy-eicosatetraenoic acids from Arachidonic acid by human neutrophils, contributing to our understanding of its role in immune cell mobility [Goetzl & Sun, 1979].

Pathway Engineering for Production

- Liu et al. (2019) enhanced the production of Arachidonic acid through combined pathway engineering and synthetic enzyme fusion in Yarrowia lipolytica, showcasing advanced biotechnological approaches for ARA production [Liu et al., 2019].

Mécanisme D'action

Orientations Futures

Research on ARA continues to explore its roles in health and disease. Investigating its impact on cardiovascular diseases, metabolic disorders, inflammation, and cancer remains an active area of study. Further understanding of ARA metabolism and its modulation could lead to therapeutic interventions .

: Wei, C., Wang, M., & Wang, X.-J. (2023). Evolutionary conservation analysis of human arachidonic acid metabolism pathway genes. Life Medicine, 2(2), lnad004. DOI: 10.1093/lifemedi/lnad004 : NIST Chemistry WebBook. Arachidonic acid. Link

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6T,7T,9T,10T,12T,13T,15T,16T | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-CRJVGOJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]/C(=C(\[3H])/C/C(=C(/[3H])\C/C(=C(/[3H])\C/C(=C(/[3H])\CCCC(=O)O)/[3H])/[3H])/[3H])/CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6,8,9,11,12,14,15-3H)Arachidonic acid | |

CAS RN |

66753-05-7 | |

| Record name | 5,8-11,14-Eicosatetraenoic 5,6,8,9,11,12,14,15-t8 acid, (all-Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide](/img/structure/B3055690.png)

![6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3055708.png)